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Compound of Interest |

(3-Methyl-4-
Compound Name: (trifluoromethoxy)phenyl)boronic
acid

Cat. No.: B1421304

\ J

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is a highly functionalized arylboronic acid
that has emerged as a valuable reagent in organic synthesis, particularly within the fields of
medicinal chemistry and materials science. Its structural complexity, combining a boronic acid
moiety with a trifluoromethoxy group and a methyl substituent, offers a unique combination of
reactivity and physicochemical properties. This guide provides an in-depth analysis of its
synthesis, characterization, strategic applications, and the underlying chemical principles that
make it a powerful tool for molecular innovation.

The trifluoromethoxy (-OCF3) group is a key feature, acting as a lipophilic bioisostere for other
functionalities.[1] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group's
oxygen atom can engage in resonance, which tempers the strong inductive electron-
withdrawing effect of the fluorine atoms.[1] This nuanced electronic profile, coupled with the
inherent reactivity of the boronic acid, makes this compound a strategic choice for introducing
the 3-methyl-4-(trifluoromethoxy)phenyl motif into complex molecules, thereby fine-tuning their
biological and material properties.

Core Compound Specifications
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Property Value Source(s)

CAS Number 871362-79-7 [21[3][41[5]

Molecular Formula CsHsBF30s3 [2][4][5][6]

Molecular Weight 219.95 g/mol [6]

MDL Number MFCD11504858 [2][5]

Appearance White to off-white solid/powder  [General chemical knowledge]
Storage 4-8°C, under inert atmosphere [5]

The Strategic Advantage in Drug Discovery: The
Role of the -OCF3 Group

The incorporation of fluorinated groups is a cornerstone of modern medicinal chemistry, utilized
to enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME)
profile. The trifluoromethoxy group, in particular, offers several distinct advantages that explain
the utility of this boronic acid.

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCFs
group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[7]
This can significantly increase a drug's half-life and bioavailability.

+ Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents
used in drug design.[8] Increased lipophilicity can improve a molecule's ability to cross
cellular membranes, a critical factor for reaching intracellular targets and improving oral
absorption.[1][8]

» Modulation of pKa and Binding Interactions: The strong electron-withdrawing nature of the -
OCFs group can influence the acidity or basicity of nearby functional groups, which can be
critical for optimizing drug-receptor interactions. It can also participate in favorable
electrostatic or hydrogen bonding interactions at the target binding site.[7]

The methyl group on the phenyl ring provides an additional point for steric differentiation and
can influence the molecule's conformation and interaction with target proteins. The combination
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of these substituents makes (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid a
"privileged” building block for creating new chemical entities with potentially superior
pharmacological properties.[9]

Synthesis and Mechanistic Pathway

The synthesis of arylboronic acids typically proceeds via the reaction of an organometallic
intermediate (either an organolithium or a Grignard reagent) with a borate ester, followed by
acidic hydrolysis. For (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid, a common and
effective route begins with the corresponding aryl bromide.

The key mechanistic steps involve the formation of a nucleophilic aryl species that attacks the
electrophilic boron atom of the borate ester. This creates a tetracoordinate boronate complex,
which is then hydrolyzed to yield the final boronic acid product.

in
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Caption: General synthetic workflow for arylboronic acids.

Representative Synthesis Protocol

This protocol is a representative example based on established methods for synthesizing
arylboronic acids from aryl halides.[10]

e Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir
bar, a thermometer, and a nitrogen inlet is charged with 4-bromo-2-methyl-1-
(trifluoromethoxy)benzene (1.0 equiv.). Anhydrous tetrahydrofuran (THF) is added to dissolve
the starting material.

o Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05
equiv., typically 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal
temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure
complete formation of the aryllithium intermediate.
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» Borylation: Triisopropyl borate (1.2 equiv.) is added dropwise, again maintaining a
temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to
slowly warm to room temperature and stirred overnight.

o Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric
acid (HCI) at 0 °C. The mixture is stirred vigorously for 1-2 hours until the boronic acid
precipitates or the phases are clear.

o Extraction: The aqueous layer is separated and extracted with ethyl acetate (3x). The
combined organic layers are washed with brine, dried over anhydrous magnesium sulfate
(MgSO0e.), filtered, and concentrated under reduced pressure.

 Purification: The crude solid is purified by recrystallization or silica gel column
chromatography to yield pure (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid.

Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the final

product.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H, 13C, *°F, and 1B NMR are the
primary tools for structural elucidation.[11] For (3-Methyl-4-
(trifluoromethoxy)phenyl)boronic acid, one would expect to see characteristic signals for
the aromatic protons, the methyl group protons, and the B(OH)z protons (which are often
broad and may exchange with D20). 1°F NMR will show a singlet for the -OCFs group, and
1B NMR will show a broad signal characteristic of a trigonal boronic acid.[11][12]

e Mass Spectrometry (MS): Provides confirmation of the molecular weight.

o High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the
compound, typically reported as a percentage area.

» Melting Point (MP): A sharp melting point range is indicative of high purity.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
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The premier application for (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is the
palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13] This reaction is a powerful
and versatile method for forming carbon-carbon bonds, typically between an sp2-hybridized
organoboron species and an aryl or vinyl halide/triflate.[13] It is widely used in pharmaceutical
and agrochemical synthesis due to its mild reaction conditions and tolerance of a wide variety
of functional groups.[14]

The Catalytic Cycle: A Self-Validating System

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving
three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of
catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side
reactions.

Pd(0)L2

Biaryl Product (Ar-Ar') Boronic Acid (Ar'-B(OH)z2) Base (e.g., K2COs) Aryl Halide (Ar-X) (Active Catalyst) Reductive Elimination
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Elimination [Ar'-B(OH)s]~ (Ar-Pd(Il)-X)L2

A/F'B(OH)B]

Transmetalation
(Ar-Pd(Il)-Ar')Lz
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura
Coupling
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This protocol provides a robust starting point for coupling (3-Methyl-4-
(trifluoromethoxy)phenyl)boronic acid with a generic aryl bromide.

» Reagent Preparation: To a reaction vessel (e.g., a microwave vial or Schlenk tube) are
added the aryl bromide (1.0 equiv.), (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
(1.2-1.5 equiv.), a palladium catalyst such as Pd(PPhs)a (2-5 mol%), and a base, typically
potassium carbonate (K2COs) or cesium fluoride (CsF) (2.0-3.0 equiv.).[14]

o Causality Insight:The boronic acid is used in slight excess to drive the reaction to
completion. The base is crucial for activating the boronic acid by forming a more
nucleophilic "ate" complex, which facilitates the transmetalation step.

¢ Solvent Addition: A degassed solvent system is added. A common choice is a mixture of an
organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[14]

o Causality Insight:Degassing the solvent (by bubbling with nitrogen or argon) is critical to
remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

e Reaction Execution: The vessel is sealed, and the mixture is heated with vigorous stirring.
Typical temperatures range from 80 to 120 °C. Reaction progress is monitored by TLC or
LC-MS. Microwave irradiation can often be used to significantly reduce reaction times.[14]

o Workup and Purification: Upon completion, the reaction mixture is cooled to room
temperature and diluted with an organic solvent like ethyl acetate. It is then washed with
water and brine to remove the inorganic base and salts. The organic layer is dried over
anhydrous MgSOea, filtered, and concentrated.

e Final Product Isolation: The crude product is purified using silica gel column chromatography
to isolate the desired biaryl compound.

Safety and Handling

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid should be handled with appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[5]
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e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[5]

o Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert
atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: A Privileged Building Block in Modern
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421304#3-methyl-4-trifluoromethoxy-phenyl-
boronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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